![molecular formula C10H6Cl6 B1594563 alpha-Chlordene CAS No. 56534-02-2](/img/structure/B1594563.png)
alpha-Chlordene
Overview
Description
Mechanism of Action
Target of Action
Alpha-Chlordene, also known as cis-chlordane, is an organochlorine compound that was primarily used as a pesticide . The primary targets of this compound are the nerve cell membranes . It alters the electrophysiological and associated enzymatic properties of these membranes, causing changes in the kinetics of sodium (Na+) and potassium (K+) ion flow through the membrane .
Mode of Action
This compound interacts with its targets, the nerve cell membranes, by altering their electrophysiological properties . This interaction results in a change in the kinetics of Na+ and K+ ion flow through the membrane . Disturbances of calcium transport or Ca+2-ATPase activity may also be involved .
Biochemical Pathways
It is known that the compound’s interaction with nerve cell membranes and its effect on ion flow can lead to downstream effects such as neurological symptoms .
Pharmacokinetics
It is known that the compound is resistant to degradation in the environment and in humans/animals and readily accumulates in lipids (fats) of humans and animals .
Result of Action
The molecular and cellular effects of this compound’s action primarily manifest as neurological symptoms, such as tremors and convulsions . Chronic exposure to the compound has been linked to cancers, diabetes, and neurological disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is resistant to degradation in the environment and can persist in soil for a long time . It can also accumulate in high-fat foods such as meat, fish, and dairy, as it builds up in fatty tissue . Therefore, the environment plays a significant role in the exposure and effects of this compound.
Preparation Methods
Alpha-Chlordene can be synthesized through the chlorination of chlordene, a cyclodiene compound . The process involves the addition of chlorine atoms to the chlordene molecule under controlled conditions. Industrial production methods often utilize accelerated solvent extraction (ASE) to streamline the preparation process, reducing solvent consumption and improving efficiency .
Chemical Reactions Analysis
Alpha-Chlordene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into less chlorinated compounds.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include N-chlorosuccinimide (NCS) for chlorination and various oxidizing agents for oxidation reactions . Major products formed from these reactions include epoxides, alcohols, and other chlorinated derivatives.
Scientific Research Applications
Alpha-Chlordene has been used in various scientific research applications, including:
Comparison with Similar Compounds
Alpha-Chlordene is part of the cyclodiene family of organochlorine insecticides, which includes compounds such as:
Heptachlor: Another cyclodiene insecticide with similar chemical properties and uses.
Aldrin: A related compound that is metabolized to dieldrin in the environment.
Dieldrin: A stereoisomer of aldrin with similar toxicological effects.
Endrin: Another stereoisomer with distinct chemical properties and applications.
Compared to these compounds, this compound is unique in its specific molecular structure and the particular pathways it affects in biological systems. Its persistence in the environment and potential health hazards make it a compound of significant interest in scientific research and environmental studies.
Properties
IUPAC Name |
(1R,4S,7S,8S,10S)-2,3,4,5,6,10-hexachlorotricyclo[5.3.0.04,8]deca-2,5-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6/c11-3-1-2-4-5(3)7(13)9(15)10(2,16)8(14)6(4)12/h2-5H,1H2/t2-,3-,4-,5-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNLXLNDMLYEEK-CWOZVJDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1Cl)C(=C(C2(C(=C3Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]3[C@H]([C@H]1Cl)C(=C([C@]2(C(=C3Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912346 | |
Record name | Alpha-Chlordene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56534-02-2 | |
Record name | alpha-Chlordene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056534022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alpha-Chlordene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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